Carinatone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carinatone is a chemical compound known for its unique properties and applications in various scientific fields. It is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria. This compound plays a crucial role in energy metabolism by transporting long-chain fatty acids from the cytosol into mitochondria to be oxidized for energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carinatone can be synthesized through a series of chemical reactions starting from the amino acid lysine. The synthesis involves the methylation of lysine to form trimethyllysine, which is then hydroxylated to hydroxytrimethyllysine. This intermediate is cleaved to form trimethylaminobutyraldehyde, which is subsequently dehydrogenated to produce gamma-butyrobetaine. Finally, gamma-butyrobetaine is hydroxylated to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the efficient production of this compound. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Consult Authoritative Databases

-

CAS SciFinder : Use CAS REGISTRY to verify the compound’s existence, structure, or synonyms (e.g., IUPAC name, CAS Registry Number) .

-

NIST Chemical Kinetics Database : Search for kinetic or thermodynamic data on related reactions .

-

CAS Reactions : Review synthetic pathways for structurally similar compounds .

Analyze Structural Analogues

If "Carinatone" shares functional groups with known compounds, infer potential reactivity:

-

Example : If it contains a cyclooctyne moiety, Cu-free click chemistry reactions (e.g., strain-promoted azide-alkyne cycloaddition) may apply, as described for fluorinated cyclooctynes .

Explore Computational Methods

Computational tools (e.g., reaction path Hamiltonian, density functional theory) can model hypothetical reaction mechanisms, as demonstrated for other systems .

Experimental Validation

Design experiments to characterize reactivity, leveraging techniques such as:

-

Catalytic enhancement : Apply electric fields to boost reaction rates, as shown in recent MIT research .

-

Synthetic protocols : Follow standardized reaction workflows for analogous compounds .

Key Challenges and Considerations

-

Nomenclature clarity : Confirm the compound’s naming conventions to avoid misidentification.

-

Data scarcity : Prioritize primary literature and patent databases for emerging research.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Carinatone has been identified as a compound with significant pharmacological potential. Its applications include:

- Cytotoxic Activity : Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Antiviral Effects : this compound has demonstrated antiviral activity against several viruses, including those responsible for respiratory infections. Its mechanism involves interfering with viral replication processes, thereby reducing viral load in infected cells .

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

Cancer Research

A significant body of research focuses on the role of this compound in cancer treatment. One study isolated this compound from the plant Ocotea porosa and assessed its effects on various cancer cell lines. The findings indicated that this compound not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapy agents like doxorubicin .

Antiviral Studies

In antiviral research, this compound was evaluated for its effectiveness against the vesicular stomatitis virus. The results demonstrated that this compound could reduce viral titers significantly while maintaining low cytotoxicity levels in cultured cells . This suggests its potential as a therapeutic agent in viral infections.

Bioassay-Guided Fractionation

The process of bioassay-guided fractionation has been employed to isolate this compound from complex plant extracts. This method allows researchers to identify bioactive compounds based on their biological activity. In one study involving the East African medicinal plant Rhynchosia viscosa, this compound was successfully isolated and characterized using quantitative microflow NMR techniques, demonstrating its potential for use in drug discovery .

Chemical Structure and Mechanism of Action

This compound belongs to the class of lignans and neolignans, which are known for their diverse structural possibilities and pharmacological properties. The chemical structure of this compound contributes to its ability to interact with various biological targets, including enzymes involved in inflammation and cancer progression .

Summary Table: Applications of this compound

Mecanismo De Acción

Carinatone exerts its effects by transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy in the form of adenosine triphosphate (ATP). This process is essential for maintaining cellular energy levels and supporting various metabolic functions. This compound also helps remove toxic by-products of metabolism from cells, ensuring cellular health and function .

Comparación Con Compuestos Similares

Carnitine: Similar in structure and function, but Carinatone has a higher affinity for fatty acid transport.

Acetylcarnitine: An acetylated form of carnitine, used in the treatment of neurological disorders.

Propionylcarnitine: A derivative of carnitine, used in the treatment of cardiovascular diseases .

Uniqueness: this compound is unique due to its high efficiency in transporting long-chain fatty acids and its role in energy metabolism. Its ability to support cellular energy production and remove metabolic by-products makes it a valuable compound in various scientific and medical applications .

Propiedades

IUPAC Name |

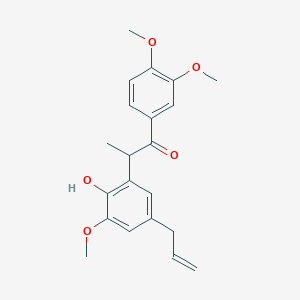

1-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-7-14-10-16(21(23)19(11-14)26-5)13(2)20(22)15-8-9-17(24-3)18(12-15)25-4/h6,8-13,23H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKBRPPPSPIUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)CC=C)OC)O)C(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.